molecular formula C10H16O B14681460 1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one CAS No. 31577-86-3

1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one

Cat. No.: B14681460
CAS No.: 31577-86-3
M. Wt: 152.23 g/mol
InChI Key: WDBNFGAUCPWHLN-UHFFFAOYSA-N
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Description

1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one is an organic compound with a unique structure that includes a cyclopentyl ring substituted with a prop-1-en-2-yl group and an ethan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with an appropriate alkylating agent to introduce the prop-1-en-2-yl group. This can be followed by oxidation to form the ethan-1-one moiety. The reaction conditions typically involve the use of strong bases and oxidizing agents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be mediated through the inhibition of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(prop-2-en-1-yl)cyclopentyl]acetic acid
  • 3-Methyl-2-pent-2-enyl-cyclopent-2-enone
  • Cyclopentylpropyne

Uniqueness

1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its combination of a cyclopentyl ring with a prop-1-en-2-yl group and an ethan-1-one moiety makes it a versatile compound for various applications .

Properties

CAS No.

31577-86-3

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-(3-prop-1-en-2-ylcyclopentyl)ethanone

InChI

InChI=1S/C10H16O/c1-7(2)9-4-5-10(6-9)8(3)11/h9-10H,1,4-6H2,2-3H3

InChI Key

WDBNFGAUCPWHLN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC(C1)C(=O)C

Origin of Product

United States

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